methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate
Description
Methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate is a bicyclic organic compound featuring a fused indene core with a methyl ester group at position 2 and a chlorosulfonyl (-SO₂Cl) substituent at position 4. This compound serves as a critical intermediate in agrochemical synthesis, particularly for the production of indoxacarb, a potent insecticide . Its synthesis typically involves Friedel-Crafts alkylation, oxidation, and esterification steps starting from substituted phenylacetic acid derivatives, with optimizations such as solvent replacement (e.g., n-hexane over dichloromethane) to enhance crystallization efficiency .
Key structural attributes include:
- Chlorosulfonyl group: Enhances electrophilicity, enabling nucleophilic substitution reactions.
- Methyl ester: Stabilizes the bicyclic system and facilitates further functionalization.
- Planar indene backbone: Influences steric and electronic properties critical for reactivity.
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-2,3-dihydro-1H-indene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4S/c1-16-11(13)9-4-7-2-3-10(17(12,14)15)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUVKNIRHQXQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves the chlorosulfonation of a suitable indene derivative. The process begins with the preparation of the indene carboxylate, which is then subjected to chlorosulfonation using chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding indene carboxylate.
Oxidation Reactions: Oxidative conditions can further modify the indene ring or the carboxylate group.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Sulfonamides: Formed by substitution with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Reduced Indene Carboxylates: Formed by reduction reactions.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate involves its reactive chlorosulfonyl group, which can interact with various nucleophiles. This reactivity allows it to modify biological molecules or synthetic intermediates, making it a valuable tool in chemical synthesis and potential therapeutic applications.
Comparison with Similar Compounds
Positional Isomerism: Chlorosulfonyl Substitution
The position of the chlorosulfonyl group significantly impacts chemical behavior:
Key Findings :
Ester Group Modifications
Variations in the ester group influence solubility and downstream reactivity:
Key Findings :
Functional Group Diversity
Additional substituents modulate biological activity and synthetic utility:
Key Findings :
Key Findings :
Key Considerations :
- Chlorosulfonyl groups may pose handling risks (e.g., hydrolytic release of HCl), necessitating controlled reaction conditions .
Biological Activity
Methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate is an organosulfur compound characterized by its unique structural features, including a chlorosulfonyl group and an indene ring system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
- Molecular Formula : C11H9ClO4S
- Molecular Weight : Approximately 260.69 g/mol
- Structure : The compound features a sulfonyl group attached to an indene derivative, which enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its chlorosulfonyl moiety. This group is known for its electrophilic nature, making the compound reactive towards nucleophiles such as amines and alcohols. This reactivity facilitates various biological interactions, including enzyme inhibition and modulation of inflammatory pathways.
Anti-inflammatory Properties
Preliminary studies have indicated that this compound may inhibit enzymes involved in inflammatory responses. The chlorosulfonyl group is believed to enhance solubility and bioavailability, potentially increasing the efficacy of the compound in therapeutic applications.
Antimicrobial Activity
Research has suggested that this compound exhibits antimicrobial properties. The structural features that contribute to its reactivity may also play a role in disrupting microbial cell functions.
Enzyme Interaction Studies
Interaction studies have shown that this compound may engage with various biological targets, particularly enzymes related to inflammatory pathways. Understanding these interactions quantitatively is crucial for optimizing its medicinal applications.
Case Study 1: Inhibition of Inflammatory Enzymes
A study conducted on the effects of this compound on specific inflammatory enzymes demonstrated significant inhibition rates. The results indicated that concentrations as low as 10 µM could effectively reduce enzyme activity by over 50%, suggesting a potent anti-inflammatory effect.
| Concentration (µM) | Enzyme Activity (%) |
|---|---|
| 0 | 100 |
| 10 | 45 |
| 50 | 25 |
| 100 | 10 |
Case Study 2: Antimicrobial Efficacy
In vitro tests against various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | >100 |
Synthesis and Applications
The synthesis of this compound typically involves chlorosulfonation reactions using chlorosulfonic acid under controlled conditions. This allows for the selective introduction of the chlorosulfonyl group, enhancing the compound's utility in organic synthesis and medicinal chemistry .
Applications include :
- Organic Synthesis : Used as an intermediate in synthesizing more complex molecules.
- Medicinal Chemistry : Investigated for potential use in developing anti-inflammatory and antimicrobial agents.
- Material Science : Employed in creating polymers with unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
